molecular formula C10H11N3S B177542 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine CAS No. 4994-88-1

5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine

Cat. No.: B177542
CAS No.: 4994-88-1
M. Wt: 205.28 g/mol
InChI Key: QXPQVUQBEBHHQP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The molecular formula of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is C10H11N3S, and it has a molecular weight of 205.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The reaction conditions often require mild temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

the Gewald reaction remains a viable method for large-scale synthesis due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidines .

Scientific Research Applications

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPQVUQBEBHHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293029
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4994-88-1
Record name 4994-88-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86899
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Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the disorder observed in the crystal structure of 7-Methyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4-amine?

A1: The research paper describes a disorder in the crystal structure of the compound, where two carbon atoms of the cyclohexene ring and their attached methyl group exist in two different conformations within the crystal lattice []. This disorder is quantified as a 0.544(2):0.456(2) ratio between the two conformations. Understanding such structural flexibility is crucial as it can influence the compound's interactions with other molecules, potentially impacting its biological activity or physicochemical properties.

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